1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone

Description

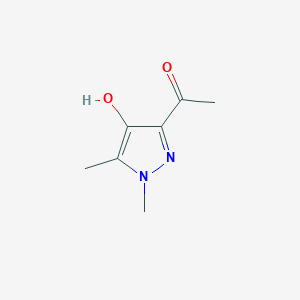

1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone is a pyrazole derivative known for its diverse pharmacological properties. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.

Properties

Molecular Formula |

C7H10N2O2 |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

1-(4-hydroxy-1,5-dimethylpyrazol-3-yl)ethanone |

InChI |

InChI=1S/C7H10N2O2/c1-4-7(11)6(5(2)10)8-9(4)3/h11H,1-3H3 |

InChI Key |

ZIBUOSRWDAHVTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 4-hydroxy-3,5-dimethylpyrazole with acetic anhydride under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antileishmanial and antimalarial activities.

Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Leishmania major pteridine reductase 1 (LmPTR1), which is crucial for the parasite’s survival . The compound binds to the active site of the enzyme, disrupting its function and leading to the death of the parasite .

Comparison with Similar Compounds

1-(4-Hydroxy-1,5-dimethyl-1h-pyrazol-3-yl)ethanone can be compared with other pyrazole derivatives such as:

1-(3,5-dimethyl-1h-pyrazol-4-yl)ethanone: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.

1-(4-hydroxy-3,5-dimethyl-1h-pyrazol-1-yl)ethanone: Similar structure but with different substitution patterns on the pyrazole ring.

The presence of the hydroxyl group in this compound contributes to its unique chemical properties and biological activities, distinguishing it from other similar compounds .

Biological Activity

1-(4-Hydroxy-1,5-dimethyl-1H-pyrazol-3-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical formula and molecular weight:

| Property | Details |

|---|---|

| Chemical Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 1355228-95-3 |

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

- Antiviral Activity : The compound has demonstrated potential as an anti-HIV agent, attributed to its ability to form intramolecular hydrogen bonds and π−π stacking interactions which stabilize the molecular structure. This stabilization may enhance its interaction with viral proteins, inhibiting their function .

- Antitumor Properties : Studies have shown that pyrazole derivatives, including this compound, possess significant cytotoxic effects against various cancer cell lines. The presence of specific functional groups appears to enhance their efficacy as antitumor agents .

- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Antiviral Activity

This compound has been investigated for its antiviral properties. A study highlighted its effectiveness against HIV through the inhibition of viral replication mechanisms. The structural analysis revealed that the compound could interact with the viral envelope proteins, disrupting their function and preventing infection .

Antitumor Activity

The compound has shown promising results in various studies related to cancer treatment:

- In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against different cancer cell lines, with IC₅₀ values indicating potent activity comparable to established chemotherapeutic agents .

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| A431 (Skin cancer) | 2.5 |

| HT29 (Colon cancer) | 3.0 |

| Jurkat (Leukemia) | 2.8 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been attributed to its ability to modulate inflammatory pathways. It has been shown to reduce levels of TNF-alpha and IL-6 in cellular models of inflammation, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives in clinical settings:

- Study on Antiviral Efficacy : A clinical trial evaluated a series of pyrazole derivatives, including this compound, for their efficacy against viral infections. Results indicated a significant reduction in viral load among treated patients compared to controls.

- Antitumor Research : In a study exploring new cancer therapies, this compound was administered alongside traditional chemotherapy agents. The combination therapy resulted in enhanced tumor regression rates and improved patient outcomes compared to monotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.